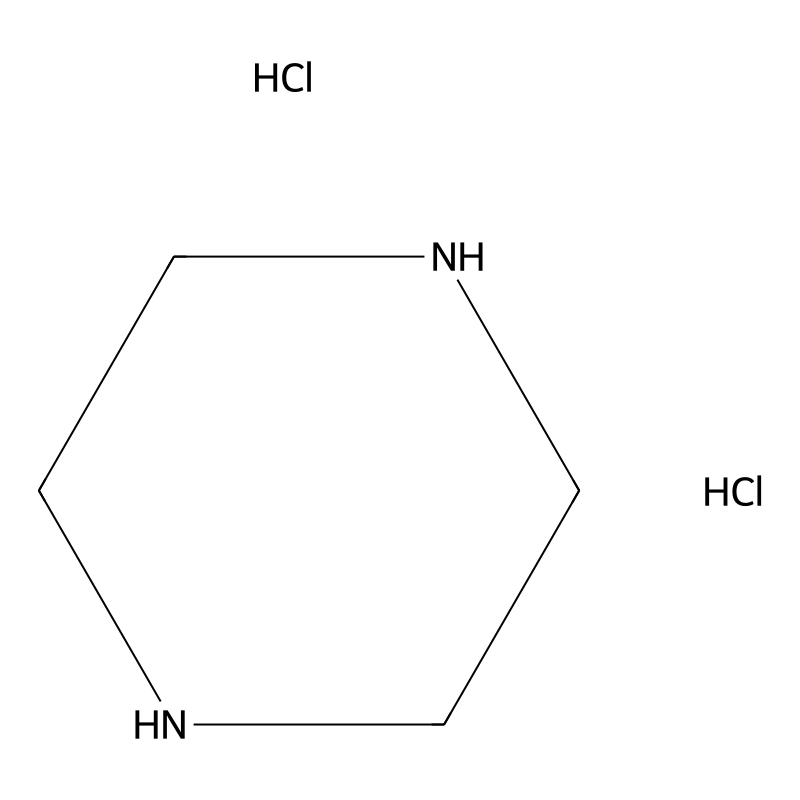

Piperazine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.58 M

SOLUBILITY IN WATER: 35% @ 0 °C, 41% @ 20 °C, 48% @ 50 °C; INSOL IN ORGANIC SOLVENTS

41%

Synonyms

Canonical SMILES

Anthelmintic Activity

The most established research application of piperazine dihydrochloride lies in its ability to combat parasitic worm infections (helminthiasis). Studies have demonstrated its effectiveness against various roundworm species, including:

- Ascaris suum: A controlled trial in pigs demonstrated a 99-100% efficacy of piperazine dihydrochloride against this common roundworm parasite Source: [Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs: ].

- Oesophagostomum dentatum and Oesophagostomum quadrispinulatum: The same study showed significant efficacy against these nodular worm parasites in pigs Source: [Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs: ].

The anthelmintic action of piperazine dihydrochloride is believed to involve paralyzing the worms' muscles, leading to their expulsion from the host's body Source: [Piperazine: Uses, Interactions, Mechanism of Action | DrugBank Online: ].

Potential Neurotransmitter Modulation

While not as extensively studied as its anthelmintic properties, piperazine dihydrochloride has also been explored for its potential effects on the nervous system. Research suggests that it might influence the levels of certain neurotransmitters, including:

- Dopamine: Studies with piperazine derivatives indicate their ability to increase dopamine levels, potentially leading to stimulatory effects Source: [Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC - NCBI: ].

- Serotonin: Similarly, piperazine derivatives may elevate serotonin levels, potentially causing entactogenic effects (feelings of empathy and connection) and, in rare cases, life-threatening serotonin syndrome Source: [Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC - NCBI: ].

- Norepinephrine: Increased levels of norepinephrine due to piperazine derivatives might adversely affect the cardiovascular system Source: [Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC - NCBI: ].

Piperazine dihydrochloride is a chemical compound with the formula . It is a white to cream-colored crystalline solid that is highly soluble in water. This compound is the dihydrochloride salt of piperazine, a cyclic organic compound known for its use in various pharmaceutical and industrial applications. Piperazine dihydrochloride is primarily utilized for its anthelmintic properties, which make it effective against parasitic infections in both humans and animals .

- Acylation: The amine groups react with acyl halides or acid anhydrides to form amides, allowing for functional group modifications on the piperazine ring .

- Alkylation: This involves reacting piperazine with alkyl halides, resulting in the substitution of hydrogen atoms on the amine groups with alkyl groups, thus altering its properties .

- N-Oxidation: Piperazine can be oxidized to form piperazine N-oxides using oxidizing agents like peracids or hydrogen peroxide .

- Coordination Chemistry: Piperazine can act as a ligand in coordination complexes with metal ions, which can lead to unique properties and reactivity .

Piperazine dihydrochloride exhibits significant biological activity, particularly as an anthelmintic agent. It works by paralyzing parasites, facilitating their expulsion from the host's body. This mechanism is particularly effective against various helminths such as roundworms and tapeworms . Additionally, studies have shown that piperazine can have biphasic effects on cardiac tissues, initially producing a negative inotropic effect followed by a positive one in isolated frog and rabbit hearts .

The synthesis of piperazine dihydrochloride typically involves the following methods:

- Ammoniation of 1,2-Dichloroethane: This process yields piperazine as a co-product, which can then be converted to its dihydrochloride form through reaction with hydrochloric acid .

- Reduction of Pyrazine: Pyrazine can be reduced using sodium in ethanol to produce piperazine, which is subsequently treated with hydrochloric acid to form piperazine dihydrochloride .

- Use of Ethylene Glycol and Sodium: Another synthetic route involves the reaction of ethylene glycol with sodium and ethylene diamine hydrochloride .

Piperazine dihydrochloride has diverse applications across various fields:

- Pharmaceuticals: It is widely used as an anthelmintic agent in veterinary medicine and human health to treat parasitic infections .

- Industrial Uses: The compound finds applications in the production of fibers and rubber products due to its chemical properties .

- Carbon Capture: Piperazine derivatives are employed in gas treatment processes for carbon dioxide capture, enhancing absorption efficiency in industrial applications .

Research indicates that piperazine dihydrochloride interacts with various biological systems. For instance, it has been shown to affect cardiac function through its biphasic action on heart tissues. Moreover, exposure studies reveal that inhalation or dermal contact can lead to irritation and potential allergic reactions in humans, highlighting the importance of safety measures when handling this compound .

Piperazine dihydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Piperazine | Base structure | Simple cyclic structure; used as a base for various derivatives. |

| 1-Methylpiperazine | Methyl group addition | Exhibits different pharmacological properties; often used in drug development. |

| Diazepam | Benzodiazepine structure | Functions primarily as an anxiolytic; different therapeutic use compared to piperazine dihydrochloride. |

| Cyclohexylamine | Aliphatic amine | Used mainly as an intermediate in chemical synthesis; lacks an aromatic ring. |

Piperazine dihydrochloride stands out due to its specific application as an anthelmintic agent and its unique reactivity profile compared to these similar compounds.

Physical Description

White to cream-colored needles or powder.

Color/Form

WHITE NEEDLES

White to creamy colored needles or powder.

Melting Point

635°F

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (97.56%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H361 (95.12%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H412 (95.12%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): HIGHLY EFFECTIVE AS ANTHELMINTIC FOR REMOVAL OF LARGE ROUNDWORMS, ASCARIDS, FROM POULTRY AND SWINE NODULAR WORMS (OESOPHAGOSTOMUM SPP) FROM SWINE, SHEEP AND CATTLE; AND PINWORMS AND SMALL STRONGYLES IN HORSES.

CLINICALLY, THE DRUG IS HIGHLY EFFECTIVE AGAINST BOTH ASCARIS LUMBRICOIDES & ENTEROBIUS (OXYURIS) VERMICULARIS. A LARGE NUMBER OF SUBSTITUTED PIPERAZINE DERIVATIVES EXHIBIT ANTIHELMINTIC ACTIVITY, BUT APART FROM DIETHYLCARBAMAZINE NONE HAS FOUND A PLACE IN HUMAN THERAPEUTICS.

PIPERAZINE PREPN ARE ALWAYS GIVEN ORALLY. PRIOR FASTING OR SUMPPLEMENTARY TREATMENT WITH CATHARTICS OR ENEMAS IS UNECESSARY.

IN ASCARIASIS, ACCEPTED THERAPY IS TO GIVE 75 MG/KG (MAX OF 3.5 G) AS A SINGLE DAILY DOSE FOR 2 CONSECUTIVE DAYS. CHILDREN SHOULD BE TREATED IN THE SAME WAY. THIS DOSAGE SCHEDULE WILL CURE NEARLY ALL PATIENTS. A SINGLE DOSE OF 4 G HAS BEEN SHOWN TO CURE ABOUT 50% OF PATIENTS AND TO REDUCE MARKEDLY THE WORM BURDEN IN THE REMAINDER.

IN OXYURIASIS, SINGLE DAILY DOSES OF 65 MG/KG, WITH A MAX OF 2.5 G, GIVEN FOR 7 DAYS, WILL RESULT IN 95-100% CURE. ONE STUDY IN HOSPITAL PATIENTS SHOWED THAT A SINGLE DOSE OF 4 G OF PIPERAZINE CURED MORE THAN 90% OF PATIENTS. BECAUSE OF THE POSSIBILITY OF AUTOINFECTION, A SECOND DOSE SHOULD BE GIVEN TO AMBULATORY PATIENTS 1 TO 2 WK AFTER THE FIRST.

IN THE TREATMENT OF ASCARIASIS, PIPERAZINE HAS THE ADVANTAGE OF GREATLY REDUCING THE MOTILITY OF THE WORMS, THEREBY REDUCING THE HAZARD OF MIGRATION. SINCE THE WORMS ARE USUALLY ALIVE WHEN PASSED, THERE IS LITTLE CHANCE OF ABSORPTION OF DISINTEGRATION PRODUCTS.

/IN ASCARIASIS/ WHERE PARTIAL INTESTINAL OBSTRUCTION IS A COMPLICATION OF INFECTION, CONSERVATIVE MANAGEMENT TOGETHER WITH THE ADMIN OF PIPERAZINE SYRUP THROUGH A DRAINAGE TUBE MAY OBVIATE THE NEED FOR SURGICAL INTERVENTION.

It is an alternative drug for the treatment of ascariasis and enterobiasis. ... A single dose of piperazine citrate cures approximately 70% of individuals with ascariasis. Two doses given on successive days increase the cure rate to between 90% and 100%. Roundworms are passed, paralyzed and alive, one to three days after treatment. Although a laxative is not needed, it may help to expel the worms from the gut. In patients with enterobiasis, the majority of worms are passed alive and active during the first four days of therapy. A seven day course of treatment usually is needed for optimal effects. /Piperazine citrate/

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

7542-23-6

Wikipedia

Drug Warnings

Adequate and well-controlled studies in humans have not been done. Piperazine has been used without apparent adverse effects during pregnancy. In three cases of first trimester exposures to piperazine by pregnant women, no malformations were seen in the fetuses. However, because a study showed that orally administered piperazine undergoes partial conversion to a potentially carcinogenic nitrosamine derivative, it is recommended that piperazine be given to pregnant women only if clearly indicated and then only if alternative drugs are not available.

PIPERAZINE IS CONTRAINDICATED IN PATIENTS A WITH HISTORY OF EPILEPSY. NEUROTOXIC EFFECTS HAVE OCCURRED IN INDIVIDUALS WITH RENAL DYSFUNCTION BECAUSE URINARY EXCRETION IS MAIN ROUTE OF ELIMINATION OF THE DRUG.

There has been a report of cross-reactivity between piperazine and ethylenediamine, a substance used as a stabilizer in topical creams. Piperazine can cause a contact allergy that could be life-threatening in a person who has been sensitized to ethylenediamine either by topical application or by occupational exposure. Although rare, adverse dermatologic problems also may occur due to the cross-sensitivity of these two medications.

It is contraindicated in patients with renal or hepatic insufficiency or epilepsy. /Piperazine citrate/

Methods of Manufacturing

General Manufacturing Information

INTRODUCED IN 1956 BY THE DOW CHEMICAL COMPANY AS A LIVESTOCK AND POULTRY ANTHELMINTIC.

Analytic Laboratory Methods

RESULTS OF PROPOSED METHOD AGREE WITH THOSE OF OFFICIAL METHODS WITHIN 1.0% FOR PIPERAZINE & ITS SALTS & 2.0% FOR FORMULATIONS. METHOD IS RAPID, PRECISE & REPRODUCIBLE.

Clinical Laboratory Methods

Interactions

Stability Shelf Life

Stability of piperazine can be accomplished by use of its simple salts, /including hydrochloride/, which are more stable than the piperazine base.